

Dihydro-beta-ionol: A Comparative Analysis of its Relative Abundance in Plant Species

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Compound of Interest

Compound Name: Dihydro-beta-ionol

Cat. No.: B1595605

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Dihydro-beta-ionol** Levels Across Different Plant and Cyanobacterial Species, Supported by Experimental Data.

Dihydro-beta-ionol, a C13-norisoprenoid, is a volatile organic compound found in various plant species and is known for its characteristic woody and floral aroma. As a downstream product of carotenoid degradation, its presence and concentration can vary significantly between different plant species and even within different tissues of the same plant. This guide provides a comparative analysis of the relative abundance of **dihydro-beta-ionol** and its immediate precursor, dihydro-beta-ionone, in several plant species, supported by quantitative data from scientific literature. This information is crucial for researchers in fields such as phytochemistry, flavor and fragrance chemistry, and drug discovery who are interested in the natural sources and potential applications of this compound.

Quantitative Abundance of Dihydro-beta-ionol and its Precursor

The following table summarizes the quantitative data available for dihydro-beta-ionone, the direct precursor of **dihydro-beta-ionol**, in various plant species. While direct quantitative data for **dihydro-beta-ionol** is limited in the reviewed literature, the abundance of its precursor provides a strong indication of the potential for **dihydro-beta-ionol** presence, as the conversion is a single enzymatic step.

Plant Species	Cultivar/Type	Plant Part	Compound	Concentration	Reference
Cymbidium sinense	'Qi Hei'	Flower (Bud Stage)	Dihydro-beta-ionone	0.16% of total volatiles	[1]
Cymbidium sinense	'Qi Hei'	Flower (Full-bloom)	Dihydro-beta-ionone	1.07% of total volatiles	[1]
Nicotiana tabacum	Flue-cured Virginia (FCV)	Essential Oil	Dihydro-beta-ionone	0.96 mg/100g DW	[2]
Nicotiana tabacum	Burley (BU)	Essential Oil	Dihydro-beta-ionone	1.19 mg/100g DW	[2]
Nicotiana tabacum	Oriental (Krumovgrad)	Essential Oil	Dihydro-beta-ionone	1.34 mg/100g DW	[2]
Nicotiana tabacum	Oriental (Plovdiv 7)	Essential Oil	Dihydro-beta-ionone	1.73 mg/100g DW	[2]
Prunus persica	-	Fruit Peel	Dihydro-beta-ionone	250 ng/g FW (control)	[3]
Prunus persica	-	Fruit Peel	Dihydro-beta-ionone	50 ng/g FW (after UV-B)	[3]

Note: DW = Dry Weight, FW = Fresh Weight. The data for Cymbidium sinense highlights a significant increase in dihydro-beta-ionone concentration as the flower matures. In this particular orchid, dihydro-beta-ionone and its precursor, beta-ionone, collectively account for a striking 92.77% of the total floral volatile emissions, underscoring its importance to the flower's scent profile[\[1\]](#). While **dihydro-beta-ionol** has been reported in Nicotiana tabacum, Plectonema, and Phormidium, specific quantitative data for this compound in these species was not available in the reviewed literature[\[4\]](#).

Experimental Protocols

The primary analytical method for the quantification of **dihydro-beta-ionol** and related volatile compounds in plant materials is Gas Chromatography-Mass Spectrometry (GC-MS). The

following is a generalized protocol based on methodologies cited in the literature.

Sample Preparation and Extraction of Volatiles

1. Headspace Solid-Phase Microextraction (HS-SPME) for Floral Volatiles (as used for *Cymbidium sinense*)[1]

- Plant Material: Fresh floral tissue (e.g., petals, sepals).
- Procedure:
 - Enclose a known weight of the plant material in a sealed vial.
 - Expose a solid-phase microextraction fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.
 - Retract the fiber and insert it into the injection port of the gas chromatograph for thermal desorption of the analytes.

2. Hydrodistillation for Essential Oil (as used for *Nicotiana tabacum*)[2]

- Plant Material: Dried and ground plant leaves.
- Procedure:
 - Subject the plant material to hydrodistillation in an acidified medium using a Clevenger-type apparatus.
 - Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at a low temperature in a sealed vial until analysis.

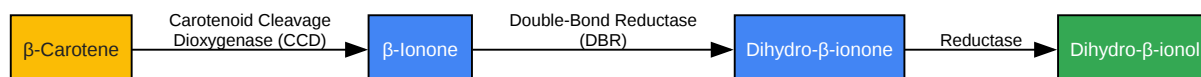
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile compound separation (e.g., DB-5MS, HP-5MS).
- Carrier Gas: Helium at a constant flow rate.

- **Oven Temperature Program:** A programmed temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-280°C).
- **Mass Spectrometer (MS):** Operated in electron ionization (EI) mode. The mass spectra are recorded over a specific mass-to-charge ratio (m/z) range (e.g., 40-500 amu).
- **Compound Identification:** Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with spectral libraries (e.g., NIST, Wiley).
- **Quantification:** The concentration of each compound is determined by comparing its peak area to that of an internal or external standard of a known concentration.

Biosynthesis of Dihydro-beta-ionol

Dihydro-beta-ionol is not synthesized de novo but is rather a product of the degradation of carotenoids. The biosynthetic pathway involves two key enzymatic steps.



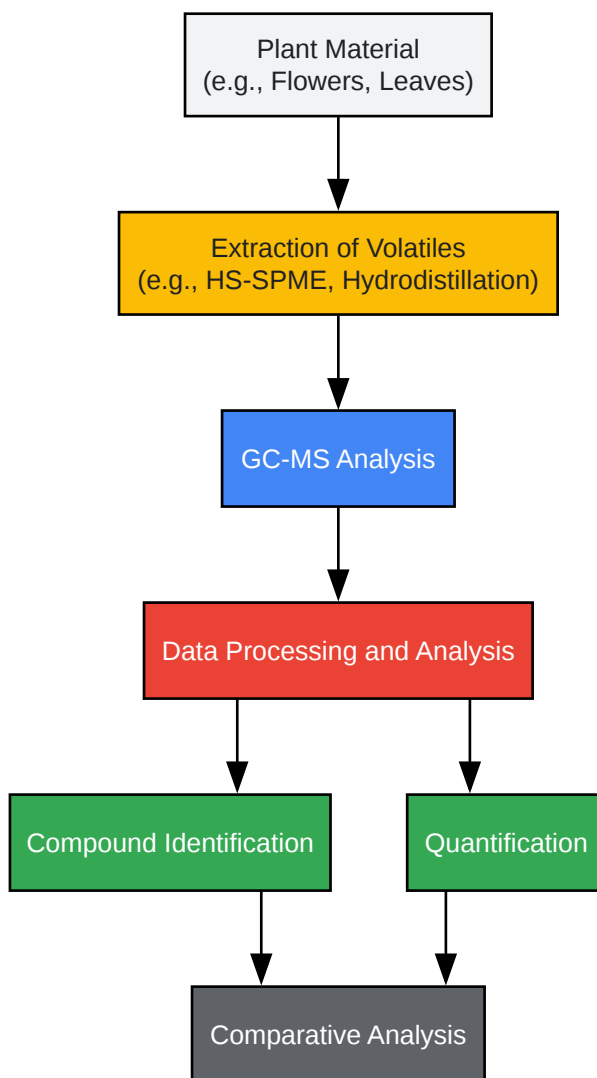
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Caption: Biosynthetic pathway of **dihydro-beta-ionol** from β-carotene.

The initial step is the oxidative cleavage of carotenoids, such as β-carotene, by Carotenoid Cleavage Dioxygenases (CCDs) to produce β-ionone[5]. Subsequently, β-ionone undergoes reduction of a double bond, a reaction catalyzed by Double-Bond Reductases (DBRs), to form dihydro-beta-ionone[1]. A final reduction step, likely catalyzed by a reductase, converts the ketone group of dihydro-beta-ionone into a hydroxyl group, yielding **dihydro-beta-ionol**.

Experimental Workflow

The general workflow for the analysis of **dihydro-beta-ionol** in plant species is outlined below.



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Caption: General experimental workflow for the analysis of **dihydro-beta-ionol**.

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